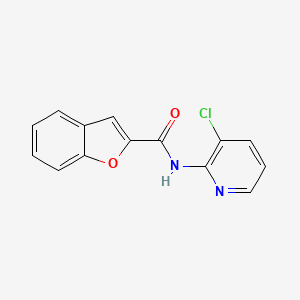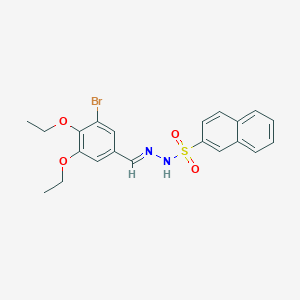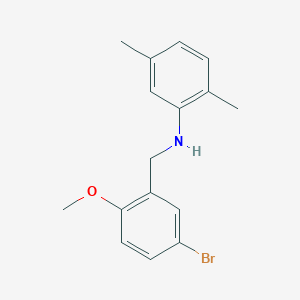
N-(5-bromo-2-methoxybenzyl)-2,5-dimethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-bromo-2-methoxybenzyl)-2,5-dimethylaniline: is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a bromine atom, a methoxy group, and two methyl groups attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(5-bromo-2-methoxybenzyl)-2,5-dimethylaniline typically begins with commercially available starting materials such as 5-bromo-2-methoxybenzyl chloride and 2,5-dimethylaniline.
Reaction Conditions: The reaction involves the nucleophilic substitution of the benzyl chloride with the aniline derivative. This is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes, ensuring efficient mixing and heat transfer, and implementing robust purification processes to meet industrial standards.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the bromine atom can yield the corresponding de-brominated compound.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of de-brominated compounds.
Substitution: Formation of new derivatives with different functional groups replacing the bromine atom.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmacological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Drug Development: Used as a scaffold for the development of new therapeutic agents.
Industry:
Material Science:
作用機序
The mechanism by which N-(5-bromo-2-methoxybenzyl)-2,5-dimethylaniline exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The presence of the bromine atom and methoxy group may play a crucial role in its binding affinity and specificity.
類似化合物との比較
- N-(5-bromo-2-methoxybenzyl)-2-chloroacetamide
- N-(5-bromo-2-methoxybenzyl)-2-methoxyethanamine
Comparison:
- Structural Differences: While these compounds share the 5-bromo-2-methoxybenzyl moiety, they differ in the substituents attached to the nitrogen atom.
- Chemical Properties: These differences in structure lead to variations in their chemical reactivity and physical properties.
- Applications: Each compound may have unique applications based on its specific structure, such as different pharmacological activities or material properties.
特性
IUPAC Name |
N-[(5-bromo-2-methoxyphenyl)methyl]-2,5-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO/c1-11-4-5-12(2)15(8-11)18-10-13-9-14(17)6-7-16(13)19-3/h4-9,18H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGGSEYLHBHFUNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NCC2=C(C=CC(=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
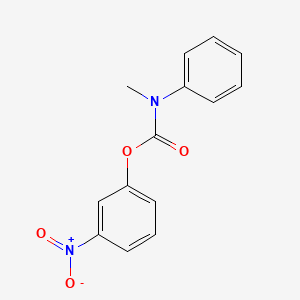
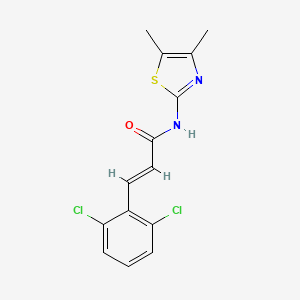
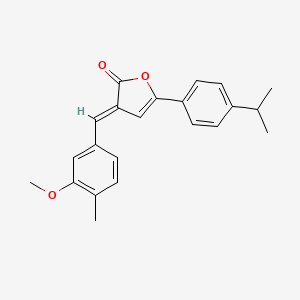
![[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(4-methoxyphenoxy)propanoate](/img/structure/B5888875.png)
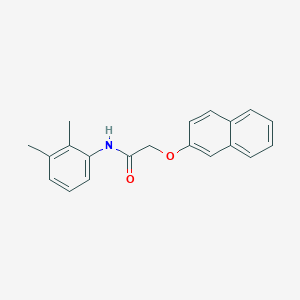
![6-chloro-4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5888882.png)
![N-[2-(4-morpholinylmethyl)benzyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5888890.png)
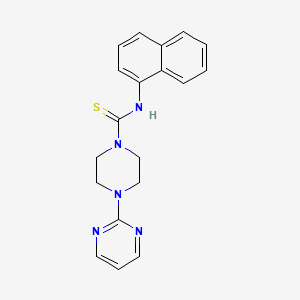
![[4-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-1-piperazinyl]acetonitrile](/img/structure/B5888901.png)
![ETHYL 2-{[(5-BROMO-2-FURYL)CARBONYL]AMINO}BENZOATE](/img/structure/B5888907.png)
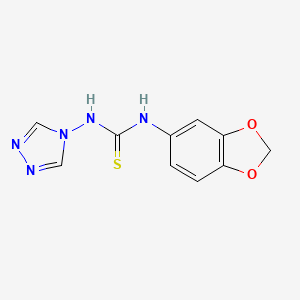
![2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B5888928.png)
